molecular formula C20H22N2O4 B2705298 1,4-Bis(4-methoxybenzoyl)piperazine CAS No. 116435-87-1

1,4-Bis(4-methoxybenzoyl)piperazine

Cat. No. B2705298
CAS RN: 116435-87-1
M. Wt: 354.406
InChI Key: GKNXDHDZKCBZCO-UHFFFAOYSA-N
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Description

“1,4-Bis(4-methoxybenzoyl)piperazine” is an organic compound with the molecular formula C20H22N2O4 . It has an average mass of 354.400 Da and a monoisotopic mass of 354.157959 Da . It is a white to yellow solid .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The InChI code for “1,4-Bis(4-methoxybenzoyl)piperazine” is 1S/C20H22N2O4/c1-25-17-7-3-15(4-8-17)19(23)21-11-13-22(14-12-21)20(24)16-5-9-18(26-2)10-6-16/h3-10H,11-14H2,1-2H3 . This indicates the presence of two methoxybenzoyl groups attached to a piperazine ring.


Physical And Chemical Properties Analysis

“1,4-Bis(4-methoxybenzoyl)piperazine” has a density of 1.2±0.1 g/cm3, a boiling point of 574.3±50.0 °C at 760 mmHg, and a flash point of 301.1±30.1 °C . It has 6 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds . Its ACD/LogP is 1.49 .

Scientific Research Applications

Antibacterial and Antifungal Properties

1,4-Bis(4-methoxybenzoyl)piperazine has demonstrated antibacterial and antifungal activities in several studies . Researchers have explored its potential as an agent against various pathogens, including bacteria and fungi. Its mechanism of action involves disrupting cell membranes or interfering with essential cellular processes.

Cancer Research

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, particularly in liver, breast, gastric, and endometrial carcinoma cells . Investigating its mode of action and potential as an anticancer drug is an active area of research.

Safety And Hazards

The safety information for “1,4-Bis(4-methoxybenzoyl)piperazine” indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

[4-(4-methoxybenzoyl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-7-3-15(4-8-17)19(23)21-11-13-22(14-12-21)20(24)16-5-9-18(26-2)10-6-16/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNXDHDZKCBZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(4-methoxybenzoyl)piperazine

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